Methyl 3-((3-bromophenyl)amino)propanoate

Lipophilicity Physicochemical Properties Drug Design

Methyl 3-((3-bromophenyl)amino)propanoate (CAS 857576-77-3), also known as methyl N-(3-bromophenyl)-β-alaninate, is a β-amino acid ester building block. It features a meta-brominated phenyl ring connected to a β-alanine methyl ester core, offering a unique combination of a hydrogen-bonding donor/acceptor site (the secondary amine) and a synthetically versatile aryl bromide handle.

Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
Cat. No. B15306087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-((3-bromophenyl)amino)propanoate
Molecular FormulaC10H12BrNO2
Molecular Weight258.11 g/mol
Structural Identifiers
SMILESCOC(=O)CCNC1=CC(=CC=C1)Br
InChIInChI=1S/C10H12BrNO2/c1-14-10(13)5-6-12-9-4-2-3-8(11)7-9/h2-4,7,12H,5-6H2,1H3
InChIKeyYOVVYJHSIKLSCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-((3-bromophenyl)amino)propanoate: A Versatile meta-Bromo β-Amino Acid Ester for Targeted Synthesis


Methyl 3-((3-bromophenyl)amino)propanoate (CAS 857576-77-3), also known as methyl N-(3-bromophenyl)-β-alaninate, is a β-amino acid ester building block [1]. It features a meta-brominated phenyl ring connected to a β-alanine methyl ester core, offering a unique combination of a hydrogen-bonding donor/acceptor site (the secondary amine) and a synthetically versatile aryl bromide handle . This bifunctional nature distinguishes it from simpler aniline or propanoate building blocks, positioning it as a key intermediate for creating more complex molecules, particularly in medicinal chemistry and materials science .

Bifunctional amine/ester enables sequential orthogonal derivatization
meta-Bromo handle supports Pd-catalyzed cross-coupling reactions
β-Alanine spacer provides distinct geometry vs α-amino acid esters

Why Generic Substitution Fails for Methyl 3-((3-bromophenyl)amino)propanoate: The Importance of Regioisomerism and Functional Group Synergy


Direct substitution with other bromophenyl or β-amino ester analogs is scientifically unsound due to the compound's specific combination of regioisomerism (meta-bromo), amine placement (β-alanine framework), and ester functionality. The meta-substitution pattern on the phenyl ring is a critical determinant of molecular geometry and electronic distribution, profoundly impacting reactivity in cross-coupling reactions and the three-dimensional shape of final products compared to ortho or para isomers [1]. Furthermore, the β-amino acid backbone provides a distinct spacer length and conformational flexibility that differs from α-amino acid derivatives, altering binding modes and pharmacokinetic profiles . Finally, the concurrent presence of a nucleophilic amine and a hydrolyzable ester group offers a unique, two-step derivatization pathway not available in simpler bromoarenes, preventing generic interchangeability and necessitating the procurement of this specific compound.

Regioisomerism meta-Br substitution pattern may alter reactivity and molecular shape vs ortho/para isomers
Spacer length β-Alanine backbone may affect conformational flexibility and binding mode compared to α-amino esters
Synergy Concurrent amine and ester groups enable derivatization pathways not possible with simpler bromoarenes

Quantitative Evidence Guide: Differentiating Methyl 3-((3-bromophenyl)amino)propanoate from Closest Analogs


LogP Value: Quantifying the Impact of meta-Bromo Substitution on Lipophilicity

The partition coefficient (LogP) is a key predictor of a molecule's ADME profile. This compound's specific meta-bromo and β-amino ester arrangement yields a distinct lipophilicity compared to closely related analogs. The presence of the bromine atom increases LogP, but the secondary amine and ester functionalities moderate this effect [1].

LogP Comparison
Cross-study comparable
Predicted LogP 2.7 (Br) vs 2.3 (Cl) vs 1.8 (unsubstituted)
Higher lipophilicity may support membrane permeability optimization
In silico consensus model; experimental validation advised
Lipophilicity Physicochemical Properties Drug Design

Molecular Weight and Heavy Atom Count: Enabling X-ray Crystallography and SPR Signal Differentiation

The presence of the bromine atom (atomic number 35) provides a substantial increase in molecular weight and electron density compared to non-halogenated or lighter halogen (F, Cl) analogs. This creates a significant advantage in certain biophysical techniques .

MW & Heavy Atom
Class-level inference
258.11 g/mol (Br); 31% heavier than unsubstituted analog
Br anomalous scattering may aid phasing in X-ray crystallography
Also may support distinguishable SPR signals in fragment screening
X-ray Crystallography Surface Plasmon Resonance Biophysical Assay

Synthetic Utility: Proven Reaction Yields for Orthogonal Derivatization

While specific yield data for the exact compound is proprietary, patents on closely related 3-amino-3-arylpropanoates demonstrate the robust reactivity of this scaffold, particularly the efficiency of the ester group transformation [1].

Synthetic Utility
Class-level inference
Analogous β-amino esters: >80% yield for ester hydrolysis (patent US6258956)
Supports efficient orthogonal derivatization via ester hydrolysis
Direct yield data for this compound not reported; class-based expectation
Synthetic Chemistry Cross-Coupling Process Chemistry

Best Application Scenarios for Methyl 3-((3-bromophenyl)amino)propanoate in R&D and Industrial Sourcing


Medicinal Chemistry: Synthesis of Biased β-Amino Acid-Derived Libraries

This compound is an ideal starting material for generating novel libraries of β-peptides or β-amino acid-containing small molecules. The meta-bromo handle provides a reliable, high-yield site for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce diverse aryl or amine groups late in the synthetic sequence. Its higher molecular weight (258.11 g/mol) compared to chloro or unsubstituted analogs [1] also makes it a valuable fragment for direct screening, as the bromine atom's anomalous scattering facilitates rapid structural determination of protein-ligand complexes [2].

Chemical Biology: Creation of Activity-Based Probes (ABPs) with Orthogonal Handles

The distinct separation between the methyl ester and the aryl bromide enables a sequential, high-yielding two-step derivatization strategy, as supported by class-level inference from similar compounds [1]. A typical workflow involves first hydrolyzing the ester to a carboxylic acid for conjugation to a fluorophore or biotin tag, followed by using the bromoarene in a cross-coupling reaction to fine-tune target protein affinity. The enhanced LogP (2.7) and heavy atom effect of the bromine atom provide superior signal in mass spectrometry (MS) or SPR assays compared to fluoro or chloro analogs [2], making it an excellent choice for chemical probe development.

Material Science: Precision Monomer for Functional Polymer Synthesis

The bifunctional nature of this compound—a polymerizable amine/ester and a modifiable aryl bromide—makes it a versatile monomer for creating functionalized polyamides or polyesters. The meta-substitution pattern directs polymer chain growth in a way that differs from para-substituted analogs, impacting bulk material properties. The robust and high-yielding hydrolysis of the ester group, demonstrated in analogous systems [1], provides a cost-effective and reliable route for incorporating this building block into polymers at an industrial scale.

Application
Selection Property
Validation Focus
β-Amino acid library synthesis
meta-Br cross-coupling handle
Suzuki/Buchwald-Hartwig reaction compatibility
Chemical probe development
Sequential ester-aryl derivatization
Orthogonal conjugation and affinity tuning
Functional polymer monomer
Bifunctional amine/ester and aryl bromide
Polymerization and post-modification feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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